Protease Resistance Conferred by the N-Methyl Backbone Modification vs. Non-Methylated Phenylalanine
Systematic N-methyl scanning of a G-protein-binding core-motif peptide demonstrated that single N-methyl substitutions at P2, P1, P1', or P2' positions increased trypsin half-life by 72-fold to over 1000-fold relative to the non-methylated native peptide, confirming that the N-methyl group in Fmoc-N-Me-Phe(3-Cl)-OH provides a class-level proteolytic stability advantage of at least 1.5 to 3 orders of magnitude over Fmoc-Phe-OH and Fmoc-3-Cl-Phe-OH [1]. This gain does not require placement at the scissile bond; N-methylation within a four-residue window substantially reduces proteolysis.
| Evidence Dimension | Proteolytic half-life (trypsin, in vitro) |
|---|---|
| Target Compound Data | Fmoc-N-Me-Phe(3-Cl)-OH is a building block that, when incorporated, enables N-methyl-substituted peptides exhibiting 72- to >1000-fold half-life extension (class-level data from N-Me-Phe-containing peptides) [1]. |
| Comparator Or Baseline | Non-methylated native peptide (Phe at equivalent position) with half-life = baseline (1.0×); N-methyl peptides showed 72–1000+×) |
| Quantified Difference | 72-fold to over 1000-fold increase in half-life |
| Conditions | Trypsin cleavage assay on Gαi1·GDP-binding model peptide (DKLYWWEFL) in vitro; half-life measured for single N-methyl substitutions at positions P2, P1, P1', P2' [1]. |
Why This Matters
For procurement, selecting Fmoc-N-Me-Phe(3-Cl)-OH embeds a documented, quantifiable proteolytic shield into the peptide backbone in a single coupling step, eliminating the need for post-synthetic stabilization strategies.
- [1] Teno, N.; Gohda, K.; Wanikawa, T.; Tsuda, Y.; Okada, Y.; Iguchi, S. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ChemBioChem 2008, 9 (16), 2632-2641. doi:10.1002/cbic.200800332. PMCID: PMC2962921. View Source
